![molecular formula C12H20ClN3 B1491728 6-chloro-N-octylpyrimidin-4-amine CAS No. 1556644-01-9](/img/structure/B1491728.png)
6-chloro-N-octylpyrimidin-4-amine
Overview
Description
6-Chloro-N-octylpyrimidin-4-amine (COP) is an organic compound that is used in pharmaceutical and biological research. It is a derivative of pyrimidine, a six-membered ring of nitrogen and carbon atoms. COP is a versatile compound that can be used in the synthesis of a variety of compounds and can be used as a reagent in a wide range of reactions. COP has been studied extensively for its biochemical, physiological, and pharmacological properties.
Scientific Research Applications
Amination of Halogenopyrimidines : Studies on the amination of halogenopyrimidines, similar in structure to 6-chloro-N-octylpyrimidin-4-amine, reveal insights into the mechanisms of these reactions. For example, the amination of 5-bromo-2,4-di-t-butylpyrimidine yields 6-amino-2,4-di-t-butylpyrimidine as a major product (Rasmussen & Plas, 2010). This indicates the potential for selective amination in related compounds.
Molecular Structures : Research on benzyl-(2-chloro-6-methylpyrimidin-4-yl)amine and benzyl-(4-chloro-6-methylpyrimidin-2-yl)amine, compounds structurally similar to this compound, helps in understanding conformational differences and hydrogen-bonding interactions in their crystal structures (Odell et al., 2007).
Ring Transformations in Heterocyclic Halogeno Compounds : Investigating the reactions of heterocyclic halogeno compounds with nucleophiles provides insights into the formation of amino compounds and the mechanisms involved, such as the addition-elimination mechanism (Meeteren & Plas, 2010).
Electrochemical Synthesis : Research on the electrochemical synthesis of functionalized arylpyrimidines from 4-amino-6-chloropyrimidines and aryl halides demonstrates the potential for creating novel compounds under mild conditions (Sengmany et al., 2011).
Regioselectivity in Reactions : Understanding the regioselective displacement reactions of ammonia with derivatives of halogenopyrimidines, such as 5-bromo-2,4-dichloro-6-methylpyrimidine, informs about the formation of specific aminopyrimidines, which is relevant for the study of this compound (Doulah et al., 2014).
Molecular Docking and Quantum Chemical Calculations : Studies involving quantum chemical calculations, molecular docking, and spectroscopic analysis of compounds like 4-chloro-N-(4,5-dihydro-1H-imidazol-2-yl)-6-methoxy-2-methylpyrimidin-5-amine can provide insights into the biological activity and molecular properties of related compounds (Aayisha et al., 2019).
properties
IUPAC Name |
6-chloro-N-octylpyrimidin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20ClN3/c1-2-3-4-5-6-7-8-14-12-9-11(13)15-10-16-12/h9-10H,2-8H2,1H3,(H,14,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQWHMEMANZHCIR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCNC1=CC(=NC=N1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.76 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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